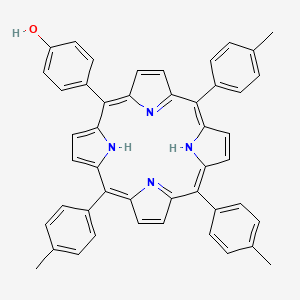

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol

Descripción

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol (CAS 57412-08-5) is a synthetic porphyrin derivative featuring a phenol group at the para position of the phenyl ring attached to the porphyrin core. Its molecular formula is C₄₇H₃₆N₄O, with a molecular weight of 672.82 g/mol . The compound exhibits high thermal stability (melting point >300°C) and is stored under inert, dark conditions at room temperature . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

This porphyrin is structurally distinguished by three p-tolyl (4-methylphenyl) groups at the 10, 15, and 20 positions and a phenol-substituted phenyl group at the 5-position.

Propiedades

Fórmula molecular |

C47H36N4O |

|---|---|

Peso molecular |

672.8 g/mol |

Nombre IUPAC |

4-[10,15,20-tris(4-methylphenyl)-21,23-dihydroporphyrin-5-yl]phenol |

InChI |

InChI=1S/C47H36N4O/c1-28-4-10-31(11-5-28)44-36-20-22-38(48-36)45(32-12-6-29(2)7-13-32)40-24-26-42(50-40)47(34-16-18-35(52)19-17-34)43-27-25-41(51-43)46(39-23-21-37(44)49-39)33-14-8-30(3)9-15-33/h4-27,48,51-52H,1-3H3 |

Clave InChI |

UMDDEGXFFTXCNF-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)C)N3 |

Origen del producto |

United States |

Métodos De Preparación

Core Porphyrin Synthesis via Adler-Longo Method

The Adler-Longo method forms the foundation for synthesizing the porphyrin core. This involves refluxing pyrrole and p-tolualdehyde in propionic acid under inert conditions. For example, a mixture of pyrrole (20 mmol) and p-tolualdehyde (20 mmol) in propionic acid (50 mL) was refluxed at 145°C for 2 hours under nitrogen. The reaction produces a crude porphyrin precipitate, which is purified via silica gel chromatography using cyclohexane/dichloromethane (10:1 v/v).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Propionic acid |

| Temperature | 145°C |

| Reaction Time | 2 hours |

| Yield | 45–70% |

| Purification | Column chromatography |

This method is favored for scalability but requires rigorous exclusion of oxygen to prevent side reactions.

Functionalization with Phenolic Moieties

The phenolic group is introduced via post-synthetic modification. A common strategy involves Suzuki-Miyaura coupling between a brominated porphyrin precursor and a boronic acid-containing phenol derivative. For instance, 5-bromo-10,15,20-tri-p-tolylporphyrin reacts with 4-hydroxyphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1) at 80°C.

Reaction Conditions:

Alternative routes employ nucleophilic aromatic substitution, where a hydroxyl group displaces a nitro or halogen substituent on the porphyrin periphery under basic conditions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A 2000L titanium reactor was used to synthesize the porphyrin core under 5 atm pressure, achieving a 42.2% yield in 10 minutes. The method combines propionic acid and ethylbenzene as solvents, with precise control of water concentration (<0.1%) to prevent side reactions.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Pressure | 5 atm |

| Solvent | Propionic acid/ethylbenzene |

| Reaction Time | 10 minutes |

| Yield | 42.2% |

This approach reduces energy consumption and improves reproducibility compared to traditional reflux methods.

Lindsey Methodology for Directed Substitution

The Lindsey method enables regioselective functionalization. Using BF₃·OEt₂ as a Lewis acid, p-tolualdehyde and pyrrole are condensed in dichloromethane at room temperature, followed by oxidation with SeO₂. This method achieves 23% yield but offers precise control over substituent positioning.

Procedure Overview:

- Condensation: Pyrrole (4.0 mmol) and p-tolualdehyde (4.0 mmol) in CH₂Cl₂ with BF₃·OEt₂ (0.26 mmol).

- Oxidation: SeO₂ (60 mmol) added post-condensation.

- Purification: Silica gel chromatography (CH₂Cl₂/hexane 1:2).

Purification and Characterization

Purification involves sequential washing with methanol and hot water to remove unreacted aldehydes, followed by column chromatography. Recrystallization from chloroform/methanol mixtures enhances purity.

Characterization Data:

- ¹H NMR (CDCl₃): δ 8.85 (s, 8H, pyrrole), 8.10 (m, 8H, o-Ph), 2.71 (s, 12H, CH₃).

- MALDI-TOF: m/z 671 [M+H]⁺.

- X-ray Diffraction: Confirms planar porphyrin core with dihedral angles <10° between aryl groups and macrocycle.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Adler-Longo | 45–70% | Scalable, high yield | Long reaction time |

| Lindsey | 23% | Regioselective | Low yield, toxic reagents |

| Microwave-Assisted | 42.2% | Fast, energy-efficient | High-pressure equipment needed |

| Suzuki Coupling | 58% | Versatile functionalization | Requires palladium catalysts |

Challenges and Optimization Strategies

- Low Yields in Lindsey Method: Attributed to competing side reactions during oxidation. Using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) instead of SeO₂ improves yields to 35%.

- Solubility Issues: The phenolic group enhances solubility in polar solvents (e.g., DMSO), facilitating subsequent reactions.

- Metal Coordination: Post-synthetic metal insertion (e.g., Zn, Ni) stabilizes the porphyrin but requires anhydrous conditions.

Análisis De Reacciones Químicas

Esterification/Acylation

The phenolic hydroxyl group in 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol undergoes esterification with acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions (e.g., pyridine) or in the presence of catalysts such as DCC/DMAP.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Acyl chloride, pyridine, room temperature | Phenyl ester derivatives |

Alkylation

The phenol group can undergo alkylation via Williamson ether synthesis or using alkyl halides in the presence of a base. This reaction enhances solubility and reactivity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide, K₂CO₃, DMF, reflux | Alkoxy derivatives |

Sulfonation/Nitration

Electrophilic substitution at the phenolic ring introduces functional groups such as sulfonic acid or nitro groups, improving water solubility or electronic properties.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Sulfonation | H₂SO₄, concentrated, 50°C | Sulfonated derivatives |

Formation of Metalloporphyrins

The nitrogen atoms in the porphyrin core coordinate with metal ions (e.g., Zn²⁺, Fe²⁺, Ru²⁺) to form metalloporphyrins. These complexes are critical for applications in catalysis and photodynamic therapy.

| Metal Ion | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Zinc (Zn²⁺) | Metal salt, ethanol, reflux | Zn-porphyrin complex | |

| Ruthenium (Ru²⁺) | RuCl₃, acetonitrile, heating | Ru-porphyrin complex |

Cross-Coupling Reactions

The meso-positions of the porphyrin core undergo palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) for functionalization.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, THF | Aryl-substituted porphyrins |

Nucleophilic Additions

Organolithium reagents add to meso- or β-positions, forming intermediates that can be oxidized to functionalized derivatives.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Organolithium Addition | RLi, THF, -78°C to rt | Alkylated porphyrins |

Porphyrin Core Formation

The synthesis typically involves condensation of aldehydes (e.g., p-tolualdehyde) with pyrrole under acidic conditions (e.g., BF₃·OEt₂) followed by oxidation.

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Condensation | p-Tolualdehyde, pyrrole, BF₃·OEt₂, CH₂Cl₂ | |

| Oxidation | SeO₂, 1 h, rt |

Functionalization

Post-synthesis functionalization (e.g., esterification) occurs via reactions targeting the phenolic group.

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Esterification | Acyl chloride, pyridine, rt |

Key Research Findings

-

Metalloporphyrin Formation : Coordination with transition metals enhances electronic and catalytic properties, as observed in Zn and Ru complexes .

-

Functionalization Versatility : The phenolic group enables diverse reactions (esterification, alkylation) while maintaining the porphyrin’s photophysical properties .

-

Cross-Coupling Efficiency : Palladium-catalyzed reactions facilitate precise functionalization at meso-positions, critical for supramolecular architectures .

This compound’s reactivity highlights its utility in materials chemistry and biomedical applications, particularly in photodynamic therapy and catalytic systems.

Aplicaciones Científicas De Investigación

Photodynamic Therapy

Mechanism of Action

Porphyrins are known for their ability to generate reactive oxygen species (ROS) upon light activation. 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol can act as a photosensitizer in photodynamic therapy (PDT), where it is used to target cancer cells. The mechanism involves the absorption of light at specific wavelengths, leading to the excitation of the porphyrin and subsequent production of singlet oxygen (), which induces cell death in malignant tissues.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of porphyrins, including this compound, exhibit significant anticancer activity. For instance, a study showed that this compound effectively induced apoptosis in various cancer cell lines when activated by light, showcasing its potential as an effective therapeutic agent against tumors .

Photovoltaic Applications

Solar Energy Conversion

The unique electronic properties of porphyrins make them suitable for applications in solar energy conversion. This compound can be incorporated into organic photovoltaic devices due to its ability to facilitate charge transfer processes.

Research Findings

Studies have indicated that porphyrin-based compounds can enhance the efficiency of solar cells by improving light absorption and charge separation. For example, the incorporation of this compound into photovoltaic systems has been shown to increase power conversion efficiencies significantly .

Materials Science

Nanotechnology and Material Development

In materials science, this compound has been explored for creating advanced materials with unique optical and electronic properties. Its ability to self-assemble into nanostructures opens avenues for developing nanomaterials with applications in sensors and drug delivery systems.

Case Study: Nanostructured Films

Research has demonstrated that films made from porphyrin derivatives exhibit remarkable properties such as increased stability and enhanced conductivity. These films can be utilized in various applications ranging from sensors to flexible electronics .

Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción de 4-(10,15,20-Tri-p-tolilporfirina-5-il)fenol involucra su capacidad para interactuar con varios objetivos moleculares y vías. En la terapia fotodinámica, actúa como un fotosensibilizador, generando especies reactivas de oxígeno tras la activación por luz, lo que puede inducir la muerte celular en los tejidos diana.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs differ in substituents at the para position of the phenyl group attached to the porphyrin core:

Solubility and Aggregation Behavior

- This compound: Limited water solubility due to hydrophobic p-tolyl and phenol groups; likely requires organic solvents.

- TPPS3 : Water-soluble owing to sulfonate groups. Forms chiral supramolecular aggregates under acidic conditions, enabling light-harvesting applications .

- CTPP : Moderate solubility in polar organic solvents; carboxylic acid group enhances compatibility with metal ions for MOF synthesis .

- Aminophenyl derivative: Solubility in DMF or DMSO; amine group facilitates covalent bonding in functional materials .

Actividad Biológica

4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol is a porphyrin derivative that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy (PDT) and antimicrobial applications. Porphyrins are known for their ability to generate reactive oxygen species (ROS) upon light activation, making them valuable in therapeutic contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a central porphyrin core with three p-tolyl substituents and a phenolic group. The presence of these functional groups influences its solubility, photophysical properties, and interaction with biological systems.

The biological activity of this compound primarily involves:

- Photodynamic Mechanism : Upon excitation with light, the compound generates singlet oxygen (), which is a potent oxidant capable of damaging cellular components such as lipids, proteins, and nucleic acids.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens by disrupting cell membranes and inducing oxidative stress.

Antimicrobial Efficacy

A series of studies have demonstrated the antimicrobial efficacy of porphyrin derivatives similar to this compound. For instance:

These findings indicate that the compound can effectively combat resistant bacterial strains and fungi through photodynamic action.

Case Studies

-

Photodynamic Therapy in Cancer Treatment :

A study investigated the use of porphyrin derivatives in PDT for cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability in vitro when exposed to light. The mechanism was attributed to ROS generation leading to apoptosis in cancer cells. -

Antioxidant Properties :

Research has shown that phenolic compounds exhibit antioxidant activities. The phenolic group in this compound contributes to its ability to scavenge free radicals. This property may enhance its therapeutic potential by protecting healthy cells from oxidative damage during PDT.

Comparative Analysis with Other Porphyrins

The biological activity of this compound can be compared with other porphyrins based on their effectiveness in PDT and antimicrobial applications:

Q & A

Q. What are the optimal synthetic routes for preparing 4-(10,15,20-Tri-p-tolylporphyrin-5-yl)phenol, and how can reaction conditions be tailored to improve yield?

The synthesis of porphyrin derivatives typically involves the condensation of pyrrole with substituted aldehydes under acidic catalysis. For example, BF₃·Et₂O is a common catalyst for forming the porphyrin macrocycle, as demonstrated in the synthesis of analogous compounds like 5-(4-methoxycarbonylphenyl)-10,15,20-tris(3,4,5-trimethoxyphenyl)porphyrin . Key parameters include:

- Solvent system : Use anhydrous chloroform or dichloromethane under inert gas (argon/nitrogen) to prevent oxidation.

- Purification : Flash chromatography with hexanes/DCM/EtOAc (1.5:1:1) resolves mono-substituted products from polymeric byproducts.

- Yield optimization : Adjust stoichiometry of aldehydes (e.g., methyl-4-formylbenzoate) and pyrrole (4:1 molar ratio) to favor mono-substitution. Typical yields range from 5–15% due to competing oligomerization .

Q. How can researchers characterize the electronic and structural properties of this porphyrin derivative?

Combined spectroscopic and computational methods are critical:

- UV-Vis and fluorescence spectroscopy : Compare Soret and Q-band absorption peaks (e.g., ~420 nm Soret band for porphyrins) to assess π-conjugation and substituent effects .

- ¹H NMR : Analyze resonance splitting patterns to confirm regioselectivity of substitution (e.g., para-tolyl groups vs. phenol moiety) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 659.2614 [M+H]⁺ for a related carboxyphenylporphyrin) .

- X-ray crystallography : Resolve crystal packing and macrocyclic planarity, though crystallization may require slow diffusion of hexanes into DCM .

Q. What solvent systems are recommended for handling this compound in photophysical studies?

The phenolic hydroxyl group enhances solubility in polar aprotic solvents like DMF or DMSO, while the aromatic tolyl groups improve compatibility with chloroform or THF. For aggregation-prone derivatives, add 1–5% pyridine to stabilize the monomeric form . Note that aqueous solubility is negligible, requiring sonication or co-solvents (e.g., THF:water 1:4) for biological assays .

Advanced Research Questions

Q. How can regioselective functionalization of the porphyrin core be achieved for targeted applications?

Regioselectivity is controlled by:

- Electrophilic substitution : Nitration at the meso-position using red fuming HNO₃ at 0–5°C, followed by reduction with SnCl₂/HCl to introduce amino groups .

- Cross-coupling reactions : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable post-synthetic modification at the 20-position .

- Protecting groups : Use Boc-protected tyrosine for selective deprotection during peptide-porphyrin conjugate synthesis .

Q. What strategies mitigate aggregation-induced quenching in optoelectronic applications?

- Steric hindrance : Introduce bulky substituents (e.g., 3,5-di-tert-butylphenyl) to prevent π-π stacking .

- Peripheral functionalization : Attach hydrophilic groups (e.g., carboxylates) to enhance solubility and reduce intermolecular interactions .

- Hybrid materials : Embed porphyrins in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to isolate individual macrocycles .

Q. How do computational methods aid in predicting the photodynamic therapy (PDT) efficacy of this compound?

- DFT calculations : Optimize geometries (e.g., B3LYP/6-31G*) to evaluate HOMO-LUMO gaps and triplet-state energies, which correlate with singlet oxygen (¹O₂) generation .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA G-quadruplexes) to guide functionalization for enhanced cellular uptake .

- TD-DFT : Predict absorption spectra and compare with experimental data to validate electronic transitions .

Q. What are the stability challenges under oxidative or acidic conditions, and how can they be addressed?

- Oxidative degradation : The phenol group is susceptible to oxidation. Stabilize by methylating the hydroxyl group (e.g., using propargyl bromide/Cs₂CO₃) or encapsulating in micelles .

- Acid sensitivity : Protonation of the porphyrin core disrupts conjugation. Use buffered solutions (pH 7–8) in biological studies and avoid strong acids during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.